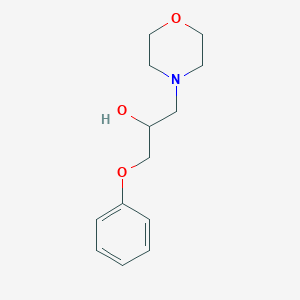

1-Morpholin-4-yl-3-phenoxy-propan-2-ol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to “1-Morpholin-4-yl-3-phenoxy-propan-2-ol” involves multi-step chemical processes, including aminomethylation of precursor molecules and subsequent reduction or reaction with Grignard reagents. For instance, new tertiary aminoalcohols, akin to the target compound, were synthesized through the reaction of β-morpholinopropiophenones with various Grignard reagents, yielding compounds with potential as antimicrobials and enzyme inhibitors (Isakhanyan et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to “1-Morpholin-4-yl-3-phenoxy-propan-2-ol” has been elucidated using various spectroscopic methods, including NMR, IR, and MS. These studies reveal the presence of characteristic morpholine and phenoxy groups, as well as the overall molecular conformation and electronic structure. For example, the crystal structure of related copper(II) complexes derived from morpholine compounds has been determined, providing insights into the molecular geometry and electronic environment (Hang et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of morpholine-containing compounds includes reactions with Grignard reagents, leading to the formation of various organic compounds with diverse functional groups. These reactions are pivotal for the synthesis of compounds with specific chemical properties, such as anticonvulsive and antitumor activities (Papoyan et al., 2011).

Applications De Recherche Scientifique

-

Scientific Field: Biocatalysis

- Application Summary : This compound has been used in a study implementing a convenient microreactor for biocatalysis with enzymes immobilized on magnetic nanoparticles .

- Methods of Application : The enzyme immobilized onto magnetic nanoparticles by adsorption or by covalent bonds was lipase B from Candida antarctica (CaLB). The anchored CaLB-MNPs formed reaction chambers in the tube for passing the fluid through and above the MNP biocatalysts, thus increasing the mixing during the fluid flow and resulting in enhanced activity of CaLB on MNPs .

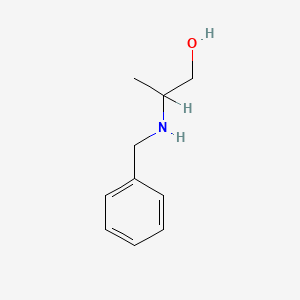

- Results or Outcomes : The enantiomer selective acylation of 4- (morpholin-4-yl)butan-2-ol (±)- 1, being the chiral alcohol constituent of the mucolytic drug Fedrilate, was carried out by CaLB-MNPs in the U-shape reactor .

-

Scientific Field: Parkinson’s Disease Research

- Application Summary : Leucine rich repeat kinase 2 (LRRK2) has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, which is relatively rare in the total population, gives rise to increased kinase activity .

- Methods of Application : As such, LRRK2 kinase inhibitors are potentially useful in the treatment of PD .

- Results or Outcomes : The research is still ongoing, and the results are not yet available .

-

Scientific Field: Organic Synthesis

- Application Summary : This compound is used in organic synthesis . It can be used as a reagent or intermediate in the synthesis of other organic compounds .

- Methods of Application : The specific methods of application can vary depending on the target compound. Typically, it would be used in a reaction with other reagents under specific conditions of temperature, pressure, and pH .

- Results or Outcomes : The outcomes can vary widely depending on the specific synthesis. In general, the use of this compound can enable the synthesis of a wide range of organic compounds .

-

Scientific Field: Chemical Research

- Application Summary : “1-Morpholin-4-yl-3-phenoxy-propan-2-ol” is a chemical compound with the molecular formula C13H19NO3 . It can be used in chemical research as a standard or reference compound .

- Methods of Application : In chemical research, this compound can be used in various experimental procedures, such as spectroscopic analysis, chromatographic separation, and chemical reaction studies .

- Results or Outcomes : The results or outcomes obtained can provide valuable information about the chemical properties and behavior of this compound, as well as its interactions with other chemical substances .

-

Scientific Field: Chemical Research

- Application Summary : This compound is often used as a standard or reference compound in chemical research .

- Methods of Application : In chemical research, this compound can be used in various experimental procedures, such as spectroscopic analysis, chromatographic separation, and chemical reaction studies .

- Results or Outcomes : The results or outcomes obtained can provide valuable information about the chemical properties and behavior of this compound, as well as its interactions with other chemical substances .

-

Scientific Field: Organic Synthesis

- Application Summary : “1-Morpholin-4-yl-3-phenoxy-propan-2-ol” is used in organic synthesis . It can be used as a reagent or intermediate in the synthesis of other organic compounds .

- Methods of Application : The specific methods of application can vary depending on the target compound. Typically, it would be used in a reaction with other reagents under specific conditions of temperature, pressure, and pH .

- Results or Outcomes : The outcomes can vary widely depending on the specific synthesis. In general, the use of this compound can enable the synthesis of a wide range of organic compounds .

Safety And Hazards

Propriétés

IUPAC Name |

1-morpholin-4-yl-3-phenoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c15-12(10-14-6-8-16-9-7-14)11-17-13-4-2-1-3-5-13/h1-5,12,15H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIWAJARNWASOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(COC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293421 | |

| Record name | 1-Morpholin-4-yl-3-phenoxy-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Morpholin-4-yl-3-phenoxy-propan-2-ol | |

CAS RN |

5296-26-4 | |

| Record name | NSC89427 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Morpholin-4-yl-3-phenoxy-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol](/img/structure/B1266828.png)

![6-Chloroimidazo[1,2-b]pyridazine](/img/structure/B1266833.png)